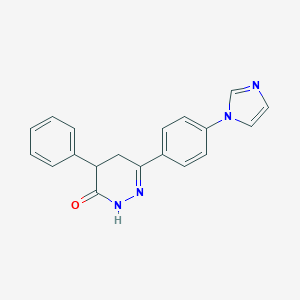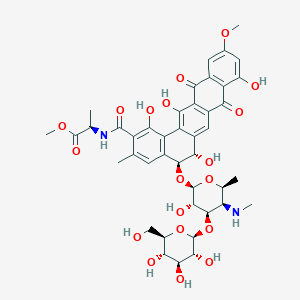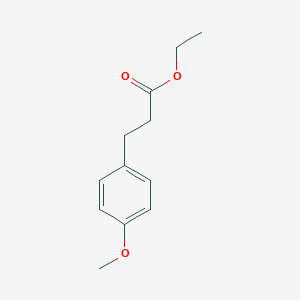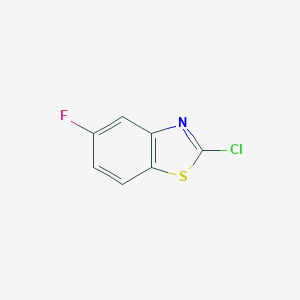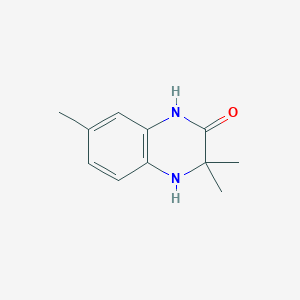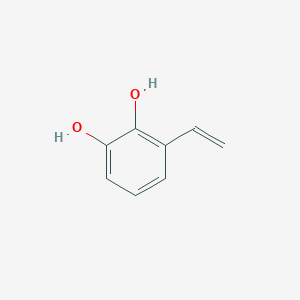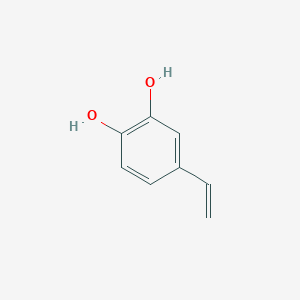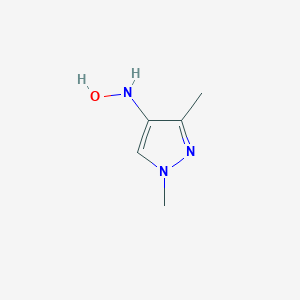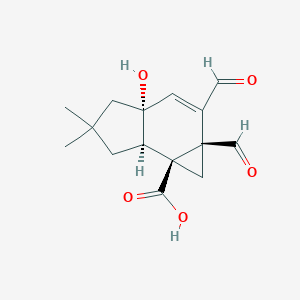
9beta-Hydroxymarasmic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9beta-Hydroxymarasmic acid is a naturally occurring compound found in certain species of marine sponges. It has recently gained attention due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 9beta-Hydroxymarasmic acid is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and proteins involved in inflammation and cancer cell growth. It has also been suggested that it works by protecting neurons from damage and promoting neuronal survival.
Biochemische Und Physiologische Effekte
9beta-Hydroxymarasmic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. It has also been shown to protect neurons from damage and promote neuronal survival. Furthermore, it has been shown to have antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 9beta-Hydroxymarasmic acid in lab experiments is its high purity and quantity. The synthesis method has been optimized to yield high purity and quantity of the compound, making it easier to use in lab experiments. However, one of the limitations of using 9beta-Hydroxymarasmic acid in lab experiments is its high cost. The synthesis method is complex and time-consuming, making the compound expensive to produce.
Zukünftige Richtungen
For the use of 9beta-Hydroxymarasmic acid include the development of new drugs for the treatment of various diseases and the exploration of its potential use as an antioxidant.
Synthesemethoden
9beta-Hydroxymarasmic acid can be synthesized through a multi-step process starting with the isolation of the precursor compound, marasmic acid, from marine sponges. The precursor compound is then subjected to chemical reactions such as oxidation and reduction to produce 9beta-Hydroxymarasmic acid. The synthesis method has been optimized to yield high purity and quantity of the compound.
Wissenschaftliche Forschungsanwendungen
9beta-Hydroxymarasmic acid has been found to have potential applications in scientific research. It has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. It has also been found to have anticancer properties, making it a potential candidate for the development of new cancer drugs. Furthermore, it has been shown to have neuroprotective properties, making it a potential candidate for the development of new drugs for the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
134439-71-7 |
|---|---|
Produktname |
9beta-Hydroxymarasmic acid |
Molekularformel |
C15H18O5 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
(1aR,3aR,6aR,6bS)-1a,2-diformyl-3a-hydroxy-5,5-dimethyl-1,4,6,6a-tetrahydrocyclopropa[e]indene-6b-carboxylic acid |
InChI |
InChI=1S/C15H18O5/c1-12(2)4-10-14(20,6-12)3-9(5-16)13(8-17)7-15(10,13)11(18)19/h3,5,8,10,20H,4,6-7H2,1-2H3,(H,18,19)/t10-,13+,14-,15+/m0/s1 |
InChI-Schlüssel |
FDKJHHCJPJTFOH-OADPDTJPSA-N |
Isomerische SMILES |
CC1(C[C@@H]2[C@]3(C[C@]3(C(=C[C@@]2(C1)O)C=O)C=O)C(=O)O)C |
SMILES |
CC1(CC2C(C1)(C=C(C3(C2(C3)C(=O)O)C=O)C=O)O)C |
Kanonische SMILES |
CC1(CC2C(C1)(C=C(C3(C2(C3)C(=O)O)C=O)C=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




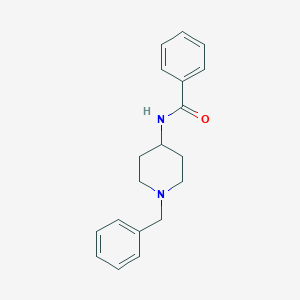
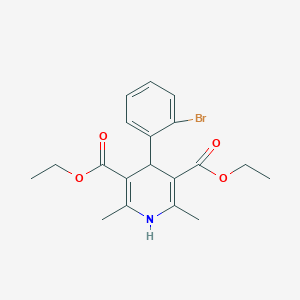
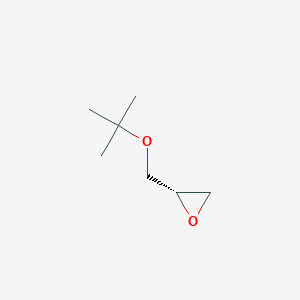
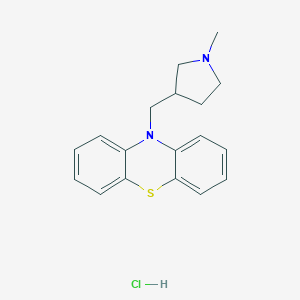
![3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B142504.png)
